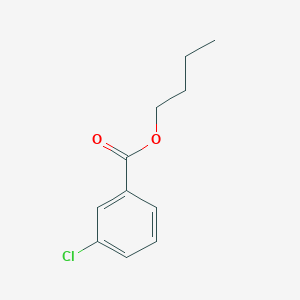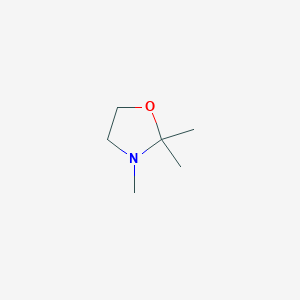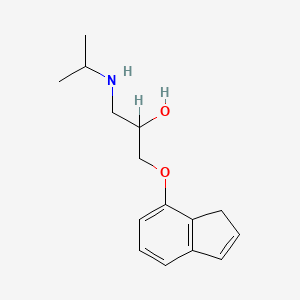
7-(2-Hydroxy-3-Isopropylaminopropoxy)inden
Übersicht
Beschreibung
“7-(2-Hydroxy-3-isopropylaminopropoxy)indene” also known as “1-(7-indenyloxy)3-isopropylaminopropane-2-ol hydrochloride” or “YB-2” has been reported to possess a potent beta-adrenergic receptor blocking activity with a mild intrinsic beta-sympathomimetic activity and a local anesthetic effect .
Molecular Structure Analysis
The molecular formula of this compound is C15H21NO2 . It has a racemic stereochemistry . The SMILES representation of the molecule isCl.CC(C)NCC(O)COC1=C2CC=CC2=CC=C1 . Physical And Chemical Properties Analysis
The molecular weight of the compound is 247.3327 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Aktivität als Beta-Adrenorezeptor-Blocker
Diese Verbindung soll eine potente Aktivität als Beta-Adrenorezeptor-Blocker besitzen . Das bedeutet, dass sie die Bindung von Adrenalin und verwandten Substanzen an die Beta-Rezeptoren an Nerven stören kann. Dies kann verschiedene Auswirkungen auf das Herz haben, darunter eine Reduktion der Herzfrequenz und des Blutdrucks.
Intrinsische Beta-Sympathomimetische Aktivität
Neben ihrer Beta-Blocker-Aktivität zeigt diese Verbindung auch eine milde intrinsische Beta-Sympathomimetische Aktivität . Das bedeutet, dass sie einige der Wirkungen des sympathischen Nervensystems nachahmen kann, was bei bestimmten Erkrankungen von Nutzen sein kann.
Lokale Anästhesie
Es wurde festgestellt, dass die Verbindung eine lokale Anästhesie-Wirkung hat . Das bedeutet, dass sie verwendet werden kann, um einen bestimmten Bereich des Körpers zu betäuben, um Schmerzen zu verhindern oder zu reduzieren.
Behandlung von Ouabain-induzierten Arrhythmien
Es wurde berichtet, dass sie gegen Ouabain-induzierte Arrhythmien wirksam ist . Ouabain ist eine Substanz, die unregelmäßige Herzrhythmen verursachen kann, und diese Verbindung kann dazu beitragen, dieser Wirkung entgegenzuwirken.
Behandlung von Adrenalin-induzierten Arrhythmien
In ähnlicher Weise hat sich diese Verbindung als wirksam gegen Arrhythmien erwiesen, die durch Adrenalin induziert werden . Adrenalin kann manchmal unregelmäßige Herzrhythmen verursachen, und diese Verbindung kann dazu beitragen, die Herzfrequenz zu stabilisieren.
Reduktion des Gefäßwiderstands
Es wurde festgestellt, dass diese Verbindung eine antihypertensive Aktivität besitzt, die mit einer Reduktion des Gefäßwiderstands verbunden ist . Das bedeutet, dass sie dazu beitragen kann, Blutgefäße zu erweitern, was den Blutdruck senken und die Durchblutung verbessern kann.
Bestandteil von Indenololhydrochlorid
Diese Verbindung ist ein Bestandteil von Indenololhydrochlorid, einem Gemisch aus 1-(7-Indenyloxy)3-Isopropylaminopropan-2-ol-Hydrochlorid und 1-(4-Indenyloxy)-3-Isopropylamino-2-propanol-Monohydrochlorid . Dies deutet darauf hin, dass es eine Reihe von potenziellen Anwendungen in der Medizin haben könnte, abhängig von den spezifischen Eigenschaften des Gemisches.
Wirkmechanismus
Target of Action
The primary target of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene, also known as YB-2, is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function.
Mode of Action
7-(2-Hydroxy-3-isopropylaminopropoxy)indene acts as a beta-adrenergic receptor blocker . It binds to beta-adrenergic receptors, preventing the binding of adrenaline and noradrenaline, and thus inhibiting their effects. Interestingly, it also exhibits a mild intrinsic beta-sympathomimetic activity , meaning it can partially activate the receptors it blocks .
Biochemical Pathways
By blocking beta-adrenergic receptors, 7-(2-Hydroxy-3-isopropylaminopropoxy)indene affects the adrenergic signaling pathway . This can lead to a decrease in heart rate and contractility, reducing the heart’s oxygen demand. The compound’s intrinsic sympathomimetic activity may also contribute to maintaining heart function under certain conditions .
Result of Action
7-(2-Hydroxy-3-isopropylaminopropoxy)indene has been reported to be effective against ouabain-induced and epinephrine-induced arrhythmias . This suggests that it can help regulate heart rhythm and potentially treat conditions like atrial fibrillation and tachycardia .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene are largely attributed to its ability to block beta-adrenergic receptors . This interaction with the receptors inhibits the binding of epinephrine and norepinephrine, neurotransmitters that play a crucial role in the body’s fight-or-flight response .
Cellular Effects
7-(2-Hydroxy-3-isopropylaminopropoxy)indene influences cell function by blocking the action of epinephrine and norepinephrine on beta-adrenergic receptors . This can lead to a decrease in heart rate, blood pressure, and stress on the heart .
Molecular Mechanism
At the molecular level, 7-(2-Hydroxy-3-isopropylaminopropoxy)indene binds to beta-adrenergic receptors, preventing the binding of epinephrine and norepinephrine . This results in a decrease in cyclic AMP production, reducing the activity of protein kinase A, and ultimately leading to a decrease in heart rate and blood pressure .
Eigenschaften
IUPAC Name |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHVYHGMYAXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021250 | |
| Record name | 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30190-86-4 | |
| Record name | 7-(2-Hydroxy-3-isopropylaminopropoxy)indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030190864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJH4VNY008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


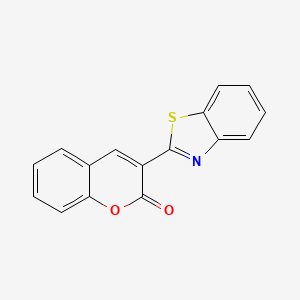
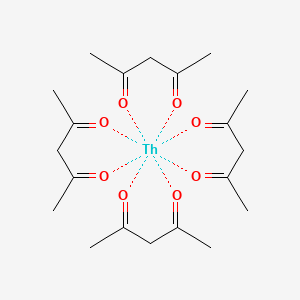
![Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate](/img/structure/B1615579.png)
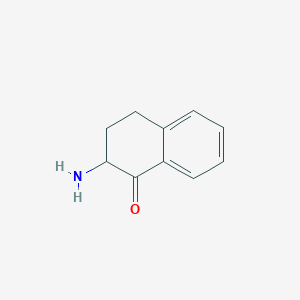
![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)
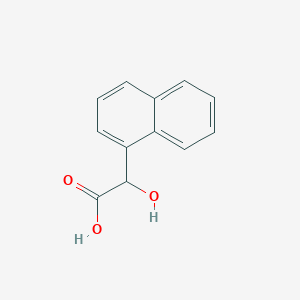

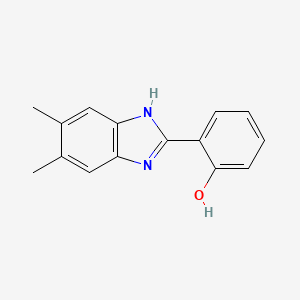
![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)
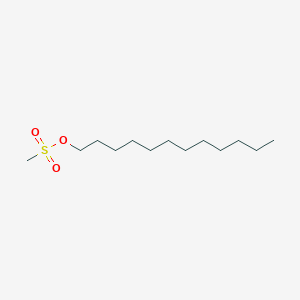
![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)
